4-[4-(5-Methoxy-1H-indol-3-yl)piperidin-1-yl]butan-1-amine
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Overview
Description
4-[4-(5-Methoxy-1H-indol-3-yl)piperidin-1-yl]butan-1-amine is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(5-Methoxy-1H-indol-3-yl)piperidin-1-yl]butan-1-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . The piperidine ring can be introduced through nucleophilic substitution reactions, and the butan-1-amine side chain can be attached via reductive amination .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[4-(5-Methoxy-1H-indol-3-yl)piperidin-1-yl]butan-1-amine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used for substitution reactions.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
4-[4-(5-Methoxy-1H-indol-3-yl)piperidin-1-yl]butan-1-amine has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Mechanism of Action
The mechanism of action of 4-[4-(5-Methoxy-1H-indol-3-yl)piperidin-1-yl]butan-1-amine involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors, including serotonin receptors, and modulate their activity. This can lead to changes in cellular signaling pathways, resulting in the observed biological effects . The piperidine ring may also contribute to the compound’s binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Similar Compounds
Tryptamine: A naturally occurring indole derivative with similar structural features.
Serotonin: A neurotransmitter with an indole moiety.
Lysergic acid diethylamide (LSD): A synthetic indole derivative with potent psychoactive effects.
Uniqueness
4-[4-(5-Methoxy-1H-indol-3-yl)piperidin-1-yl]butan-1-amine is unique due to its specific combination of an indole moiety, a piperidine ring, and a butan-1-amine side chain. This unique structure imparts distinct biological activities and potential therapeutic applications that differentiate it from other indole derivatives .
Properties
CAS No. |
648897-85-2 |
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Molecular Formula |
C18H27N3O |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
4-[4-(5-methoxy-1H-indol-3-yl)piperidin-1-yl]butan-1-amine |
InChI |
InChI=1S/C18H27N3O/c1-22-15-4-5-18-16(12-15)17(13-20-18)14-6-10-21(11-7-14)9-3-2-8-19/h4-5,12-14,20H,2-3,6-11,19H2,1H3 |
InChI Key |
FLYQQEBQCLHBCY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C3CCN(CC3)CCCCN |
Origin of Product |
United States |
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